
5-Methoxy-4,6-dimethylpyrimidine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-4,6-dimethylpyrimidine-2-thiol is a heterocyclic compound that belongs to the pyrimidine family It is characterized by a pyrimidine ring substituted with methoxy, dimethyl, and thiol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4,6-dimethylpyrimidine-2-thiol can be achieved through several methods. One common approach involves the reaction of 4,6-dimethylpyrimidine-2-thiol with methoxy-containing reagents under specific conditions. For instance, the electrochemical synthesis method involves the anodic oxidation of hydroquinone derivatives in the presence of 4,6-dimethylpyrimidine-2-thiol . This method yields high-purity products and is efficient in terms of reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-4,6-dimethylpyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thiol group.
Substitution: Nucleophilic substitution reactions are common, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like methanol and acetyl acetone . Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various quinone derivatives, while nucleophilic substitution can produce different substituted pyrimidine compounds .
Applications De Recherche Scientifique
5-Methoxy-4,6-dimethylpyrimidine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has indicated potential antimicrobial and anticancer properties of its derivatives.
Mécanisme D'action
The mechanism of action of 5-Methoxy-4,6-dimethylpyrimidine-2-thiol involves its interaction with molecular targets such as enzymes and DNA. The thiol group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dimethylpyrimidine-2-thiol: Lacks the methoxy group but shares similar chemical properties.
2,4-Dihydroxy-5,6-dimethylpyrimidine: Contains hydroxyl groups instead of methoxy and thiol groups.
2-Pyrimidinamine, 4,6-dimethyl-: Contains an amino group instead of a thiol group.
Uniqueness
5-Methoxy-4,6-dimethylpyrimidine-2-thiol is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more versatile in its applications .
Propriétés
Formule moléculaire |
C7H10N2OS |
|---|---|
Poids moléculaire |
170.23 g/mol |
Nom IUPAC |
5-methoxy-4,6-dimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C7H10N2OS/c1-4-6(10-3)5(2)9-7(11)8-4/h1-3H3,(H,8,9,11) |
Clé InChI |
JLLOJQRHPKCQNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=S)N1)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


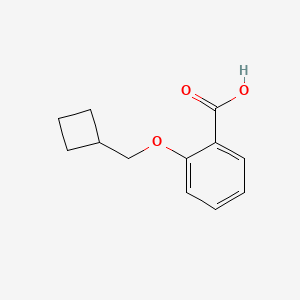
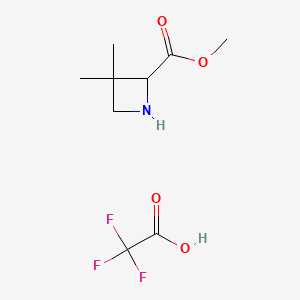
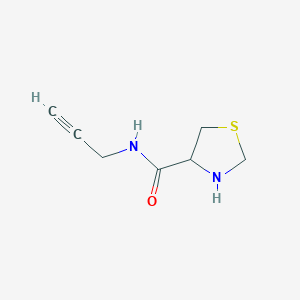
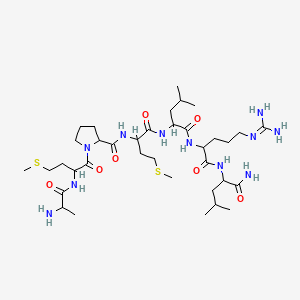
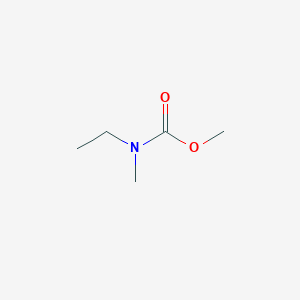
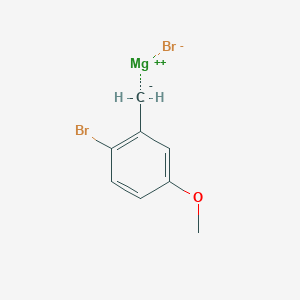



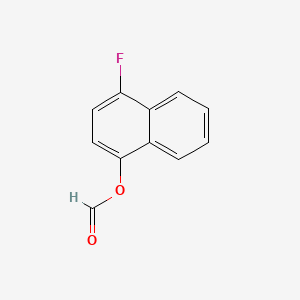

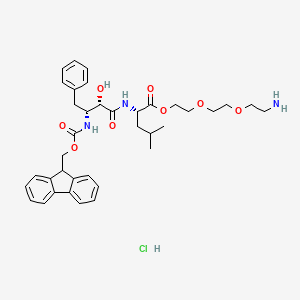
amino}-2-(3-chloro-4-fluorophenyl)acetic acid](/img/structure/B13450437.png)
![(1R,3S)-2,2-Dimethyl-3-[(1Z)-3,3,3-trifluoro-1-propen-1-yl]cyclopropanecarboxylic Acid](/img/structure/B13450444.png)
